molecular formula C18H14FN3O3S B3004562 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide CAS No. 897612-39-4

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide

Cat. No. B3004562
CAS RN: 897612-39-4
M. Wt: 371.39
InChI Key: UWUSAJLGFJHBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is attached to a fluorophenyl group and an ethyl group. The ethyl group is further attached to a nitrobenzamide group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, acids, or acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a fluorophenyl group, and a nitrobenzamide group. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the nitro group could affect its reactivity .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to exhibit significant antimicrobial activity . They have been tested against various bacterial strains like Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa and Klebsiella pneumonia . Some of these compounds have shown selective sensitivity against certain bacterial strains .

Antifungal Activity

These compounds have also been screened for their antifungal activity against strains like Penicillium marneffei , Trichophyton mentagrophytes , Aspergillus flavus and Aspergillus fumigatus . Most of the newly synthesized compounds were found to be more effective against fungal strains than bacterial strains .

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Agents

Compounds containing the thiazole ring system have been used as antiviral agents . This suggests potential applications in the treatment of various viral diseases.

Antitumor Activity

Thiazole derivatives have been known for their antitumor activities . They could potentially be used in the development of new anticancer drugs .

Herbicides and Fungicides

Many thiazole-containing compounds have been reported as herbicides and fungicides . This suggests potential applications in agriculture for the control of unwanted plants and fungi.

TRPV1 Antagonist

Some thiazole derivatives have been identified as a TRPV1 antagonist . TRPV1 is a receptor that plays a key role in pain perception, thus these compounds could potentially be used in pain management.

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it shows promising biological activity, future research could focus on optimizing its structure for better efficacy or reduced side effects .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-14-3-1-2-13(10-14)18-21-15(11-26-18)8-9-20-17(23)12-4-6-16(7-5-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUSAJLGFJHBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.